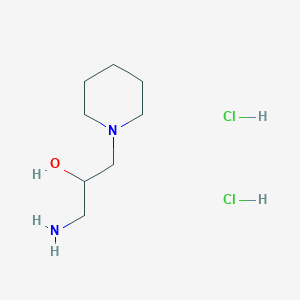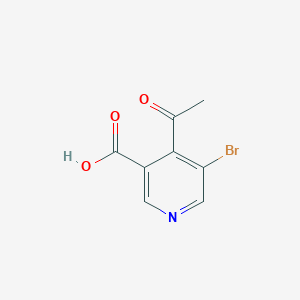
4-Acetyl-5-bromonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-5-bromonicotinic acid is an organic compound that belongs to the class of brominated pyridine carboxylic acids It is characterized by the presence of an acetyl group at the 4-position and a bromine atom at the 5-position on the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-bromonicotinic acid typically involves the bromination of nicotinic acid followed by acetylation. One common method includes the reaction of nicotinic acid with thionyl chloride at elevated temperatures (75-80°C) to form the corresponding acid chloride. This intermediate is then brominated using bromine in the presence of a Lewis acid catalyst at 110-120°C. The reaction mixture is hydrolyzed with water, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through multiple purification steps, including recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-5-bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or other substituted derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-5-bromonicotinic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical reagent in various biological assays.
Industry: Utilized in the development of new materials with unique magnetic and luminescent properties.
Wirkmechanismus
The mechanism of action of 4-acetyl-5-bromonicotinic acid is primarily related to its ability to form coordination compounds with metal ions. These compounds can interact with biological molecules and pathways, leading to various effects. For example, coordination compounds with lanthanide ions can exhibit luminescent properties, making them useful in imaging applications. Additionally, the compound’s ability to form stable complexes with metal ions can influence its biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
5-Bromonicotinic Acid: Lacks the acetyl group but shares the bromine substitution at the 5-position.
4-Acetylpyridine: Contains the acetyl group at the 4-position but lacks the bromine substitution.
5-Iodonicotinic Acid: Similar structure with iodine instead of bromine at the 5-position.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and the formation of coordination compounds with unique properties .
Eigenschaften
Molekularformel |
C8H6BrNO3 |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
4-acetyl-5-bromopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO3/c1-4(11)7-5(8(12)13)2-10-3-6(7)9/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
BEPIPEQGMIZSET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=NC=C1C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



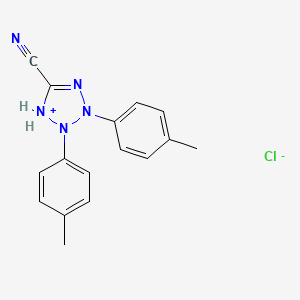



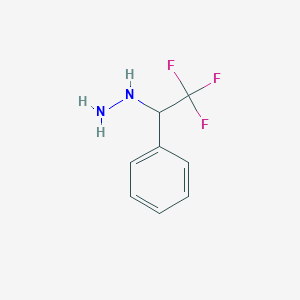

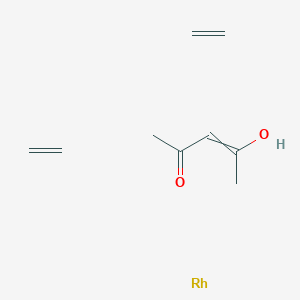

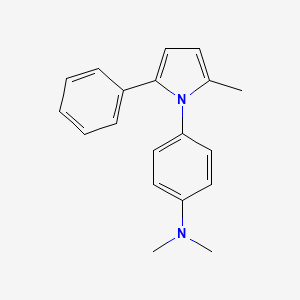
![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)
